N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide
CAS No.: 2034571-06-5
Cat. No.: VC7194499
Molecular Formula: C15H14F3NO2S
Molecular Weight: 329.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034571-06-5 |
|---|---|
| Molecular Formula | C15H14F3NO2S |
| Molecular Weight | 329.34 |
| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C15H14F3NO2S/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21) |
| Standard InChI Key | QDEOSJHCSNPSQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F |
Introduction
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a complex organic compound featuring a thiophene ring and a trifluoromethyl group, which are crucial for its chemical and biological properties. This compound belongs to the class of amides, specifically those with aromatic substituents. Its unique structure contributes to potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions starting from thiophene and benzoyl derivatives. Key methods include condensation reactions, where the choice of solvent, temperature, and catalysts is crucial for optimizing yield and purity.
Biological Activity and Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide may interact with specific biological targets, such as enzymes or receptors, potentially modulating their function. The trifluoromethyl group enhances binding interactions due to its electronegative nature.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Drug development, particularly in targeting specific biological pathways. |
| Materials Science | Incorporation into materials with unique properties due to its functional groups. |
Research Findings and Future Directions
Research on this compound is ongoing, focusing on its chemical properties and biological activities. Molecular docking studies can provide insights into its binding affinities and interaction modes with target proteins.
| Research Method | Objective |
|---|---|
| Molecular Docking | To predict binding affinities and interaction modes with biological targets. |
| Experimental Synthesis | To optimize synthesis conditions for higher yield and purity. |
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